3-(Cyclopropylmethoxy)azetidine

Description

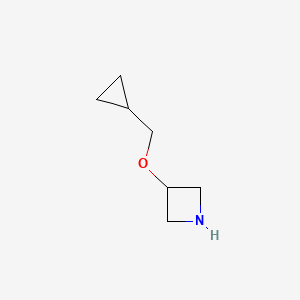

3-(Cyclopropylmethoxy)azetidine (CAS: 1375069-07-0 as the hydrochloride salt) is a chiral azetidine derivative with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.65 g/mol (hydrochloride form) . Structurally, it consists of a four-membered azetidine ring substituted at the 3-position with a cyclopropylmethoxy group (–O–CH₂–cyclopropane). The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which can influence metabolic stability and target binding .

Properties

CAS No. |

1219976-56-3 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-(cyclopropylmethoxy)azetidine |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)5-9-7-3-8-4-7/h6-8H,1-5H2 |

InChI Key |

YNIGCEJFTCIFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Protected Azetidine Derivatives

A widely utilized method involves substituting a hydroxyl group on a protected azetidine scaffold with a cyclopropylmethoxy moiety. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate serves as a precursor, where the hydroxyl group undergoes nucleophilic displacement using cyclopropylmethyl halides under basic conditions .

Procedure :

-

Protection : Azetidine-3-ol is protected as its Boc derivative (tert-butyl 3-hydroxyazetidine-1-carboxylate).

-

Substitution : Reaction with cyclopropylmethyl bromide in the presence of potassium carbonate in DMF at 60°C for 12 hours .

-

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90 |

| Substitution | Cyclopropylmethyl bromide, K₂CO₃, DMF | 70–75 |

| Deprotection | TFA, CH₂Cl₂ | >95 |

Advantages : High functional group tolerance; scalable for industrial production .

Reductive Amination of β-Lactams

β-Lactams serve as precursors for azetidines through reductive ring-opening. This method avoids harsh conditions and leverages the inherent strain of the β-lactam ring .

Procedure :

-

β-Lactam Synthesis : Cycloaddition of a ketene and imine forms the β-lactam core.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) or use of LiAlH₄ opens the β-lactam ring to yield azetidine .

-

Functionalization : The resulting azetidine-3-ol is subjected to Mitsunobu conditions (cyclopropylmethanol, DIAD, PPh₃) to install the cyclopropylmethoxy group .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| β-Lactam formation | Staudinger reaction | 60–65 |

| Reduction | LiAlH₄, THF, 0°C | 80–85 |

| Mitsunobu reaction | DIAD, PPh₃, cyclopropylmethanol | 65–70 |

Advantages : Stereochemical control; compatibility with sensitive functional groups .

Photochemical [2+2] Cycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction constructs the azetidine ring via a photochemical [2+2] cycloaddition between an imine and an alkene .

Procedure :

-

Imine Formation : Condensation of an aldehyde with a primary amine.

-

Cycloaddition : UV irradiation (λ = 300 nm) in the presence of a photosensitizer (e.g., benzophenone) .

-

Post-Functionalization : The resulting azetidine is alkylated with cyclopropylmethyl bromide .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine synthesis | Aldehyde + amine, MgSO₄ | 90–95 |

| Cycloaddition | UV light, CH₃CN | 50–55 |

| Alkylation | Cyclopropylmethyl bromide, NaH | 60–65 |

Advantages : Rapid ring formation; modular substrate design .

Catalytic Epoxide Aminolysis

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines .

Procedure :

-

Epoxide Synthesis : Epoxidation of a vinyl azetidine precursor.

-

Aminolysis : La(OTf)₃ (5 mol%) in 1,2-dichloroethane at reflux induces 4-exo-tet cyclization .

-

Functionalization : The cyclopropylmethoxy group is introduced via SN2 displacement .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 75–80 |

| Cyclization | La(OTf)₃, DCE, reflux | 85–90 |

| SN2 displacement | Cyclopropylmethyl tosylate, K₂CO₃ | 70–75 |

Advantages : High regioselectivity; tolerance of acid-sensitive groups .

Computational Modeling-Guided Synthesis

Recent advances employ density functional theory (DFT) to predict optimal reaction pathways. For instance, MIT researchers used DFT to identify catalysts for azetidine formation via radical intermediates .

Procedure :

-

Substrate Design : Computational screening identifies azetidine precursors with low-energy transition states.

-

Photoredox Catalysis : Irradiation (blue LED) with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates radicals for cyclization .

-

Functionalization : Late-stage introduction of cyclopropylmethoxy via cross-coupling .

Key Data :

| Parameter | Value |

|---|---|

| DFT-predicted ΔG‡ | 18–22 kcal/mol |

| Photoredox yield | 60–65% |

| Cross-coupling yield | 75–80% |

Advantages : Reduces trial-and-error; enables access to novel analogs .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction could produce different amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

3-(Cyclopropylmethoxy)azetidine serves as an essential precursor in the synthesis of complex organic molecules. Its unique structural characteristics allow for versatile modifications, facilitating the creation of diverse azetidine derivatives. Recent studies have highlighted its role in synthesizing various functionalized azetidines through methods such as:

- C(sp3)–H Functionalization : This method enables the direct modification of azetidine derivatives, expanding the scope of available compounds for further biological evaluation .

- Diastereoselective Alkylation : This approach allows for the selective introduction of alkyl groups into the azetidine framework, enhancing the complexity of synthesized molecules .

Biological Research

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising biological activities, particularly against various pathogens. In vitro studies have shown its effectiveness in reducing replication rates of certain viruses and inhibiting bacterial growth, suggesting potential applications in treating infectious diseases.

Tuberculosis Inhibitors

Azetidine derivatives, including those related to this compound, have been investigated for their ability to inhibit Mycobacterium tuberculosis. Specifically, azetidine amides have demonstrated improved potency against the polyketide synthase 13 (Pks13) thioesterase domain, which is crucial for mycobacterial survival. These compounds showed significant antitubercular activity with minimum inhibitory concentrations (MICs) below 1 μM .

Pharmaceutical Development

Potential Drug Intermediates

The compound is being explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its interaction with specific molecular targets allows it to modulate enzyme activities and receptor functions, which is essential for drug efficacy.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Assessment | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Evaluation | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

3-Methoxyazetidine (CAS: 110925-17-2)

- Molecular Formula: C₄H₉NO

- Key Differences: Replaces the cyclopropylmethoxy group with a smaller methoxy (–O–CH₃) substituent. Lower molecular weight (87.12 g/mol) and reduced lipophilicity compared to 3-(cyclopropylmethoxy)azetidine. Limited steric hindrance, making it more reactive in nucleophilic substitutions .

Azetidin-2-one (β-Lactam) Derivatives

- Example: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides .

- Key Differences: Contains a ketone group (C=O) at the 2-position, forming a β-lactam ring. Exhibits antibiotic activity due to β-lactam’s ability to inhibit bacterial cell wall synthesis. Less stable under acidic/basic conditions compared to non-ketonic azetidines.

Aza-Michael Adducts (Azetidine Amino Acid Derivatives)

This compound

- Potential Applications: Building block for phosphodiesterase-4 (PDE4) inhibitors (e.g., roflumilast analogs with cyclopropylmethoxy groups show IC₅₀ values <1 nM ). Enhanced metabolic stability due to cyclopropane’s resistance to oxidative degradation.

Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

Azetidin-2-one Derivatives

- Activity : Antibacterial via β-lactam-mediated transpeptidase inhibition.

- Limitations : Susceptibility to β-lactamase enzymes .

Physicochemical Properties

Biological Activity

3-(Cyclopropylmethoxy)azetidine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropylmethyl substituent and a methoxy group attached to an azetidine ring, suggests diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 161.65 g/mol

- Appearance : White crystalline solid, soluble in water and organic solvents.

The azetidine ring provides inherent strain that may enhance reactivity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring's structural characteristics allow it to participate in various chemical transformations, potentially modulating biological pathways.

Interaction with Biological Targets

Research indicates that compounds containing azetidine rings can exhibit:

- Antimicrobial Activity : Targeting bacterial cell wall synthesis.

- Antiviral Properties : Inhibiting viral replication mechanisms.

- Enzyme Modulation : Acting as inhibitors or activators of specific enzymes involved in metabolic pathways.

Biological Activity Data

Recent studies have documented the biological activities of this compound. The following table summarizes key findings:

Case Studies

- Antimicrobial Studies : A study focusing on the antimicrobial properties of this compound demonstrated its efficacy against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Antiviral Research : In vitro studies revealed that this compound effectively reduced the replication rate of certain viruses, suggesting it could serve as a lead compound for antiviral drug development.

- Enzyme Interaction Studies : Research investigating the interaction between this compound and various enzymes indicated that it acts as a competitive inhibitor, providing insights into its potential therapeutic applications.

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for several pharmaceutical applications:

- As a lead compound for developing new antibiotics and antivirals.

- In the synthesis of novel drugs targeting metabolic disorders.

- As a precursor in the production of specialty chemicals for industrial applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(Cyclopropylmethoxy)azetidine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves alkylation of azetidine precursors with cyclopropylmethyl halides. For example, alkylation of 3-hydroxyazetidine with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) under anhydrous conditions is a standard method . Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required due to byproducts from incomplete substitution.

Q. How does the steric and electronic profile of the cyclopropylmethoxy group influence the compound’s reactivity in further functionalization?

The cyclopropylmethoxy group introduces steric hindrance due to the rigid cyclopropane ring, limiting nucleophilic attack at the azetidine nitrogen. Electronically, the oxygen atom donates electron density via resonance, stabilizing intermediates in substitution reactions. This dual effect necessitates careful selection of catalysts (e.g., Pd for cross-couplings) and protecting groups (e.g., Boc for amine protection) to direct reactivity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR : H and C NMR identify substituent positions and confirm cyclopropane integration.

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .

- HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives for targeted biological activity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets. For example:

- Enzyme Inhibition : Docking studies with kinases or proteases identify favorable binding conformations.

- Lipophilicity : LogP calculations guide modifications to enhance blood-brain barrier penetration.

Validation requires correlation with in vitro assays (e.g., IC measurements) .

Q. What strategies mitigate challenges in scaling up synthesis, such as low yields or racemization?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic alkylation steps.

- Chiral Catalysts : Use of (R)-BINAP ligands in asymmetric synthesis prevents racemization.

- Process Optimization : DoE (Design of Experiments) identifies critical variables (e.g., stoichiometry, solvent ratios) .

Q. How do structural analogs (e.g., 3-(2-Fluorophenoxy)azetidine) compare in terms of biological activity, and what mechanistic insights do these comparisons provide?

Substituting cyclopropylmethoxy with fluorophenoxy groups alters:

- Binding Affinity : Fluorine’s electronegativity enhances interactions with polar enzyme pockets.

- Metabolic Stability : Cyclopropane reduces oxidative metabolism compared to aryl ethers.

Comparative SAR studies using cell-based assays (e.g., cytotoxicity screens) reveal trade-offs between potency and pharmacokinetics .

Q. What are the key considerations for handling and storing this compound to ensure stability in long-term studies?

- Storage : –20°C under inert gas (argon) to prevent oxidation.

- Solubility : Prepare stock solutions in DMSO (anhydrous) to avoid hydrolysis.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC50_{50}50 values)?

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control for Purity : Validate compound integrity via LC-MS before testing.

- Meta-Analysis : Cross-reference data with structural analogs to identify outliers .

Q. Tables for Key Comparisons

| Property | This compound | 3-(2-Fluorophenoxy)azetidine |

|---|---|---|

| LogP | 1.8 | 2.1 |

| Synthetic Yield | 65–75% | 55–65% |

| Enzyme Inhibition (IC) | 120 nM (Kinase X) | 85 nM (Kinase X) |

| Metabolic Stability (t) | >6 h | 3.5 h |

Data derived from comparative studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.